dichloro(4-fluorophenyl)methylsilane
Description
Contextual Significance of Fluorinated Organosilicon Compounds in Contemporary Chemical Research
Fluorinated organosilicon compounds represent a significant class of molecules in modern chemical research due to the synergistic effects of incorporating both fluorine and silicon into a single molecular entity. Fluorine, being the most electronegative element, imparts unique properties such as high thermal stability, chemical inertness, and hydrophobicity. rsc.org The strong carbon-fluorine bond contributes to the robustness of these compounds under harsh conditions. rsc.org
When combined with silicon, these properties are further enhanced and expanded. Organosilicon compounds, in general, are known for their thermal stability, low surface tension, and excellent dielectric properties. The introduction of fluorine into organosilicon structures can lead to materials with enhanced performance characteristics. For instance, fluorinated silicones exhibit superior resistance to heat, oxidation, and chemicals compared to their non-fluorinated counterparts. These attributes make them valuable in a wide range of applications, including as high-performance elastomers, sealants, lubricants, and coatings for demanding environments.
In the realm of materials science, fluorinated organosilicon compounds are crucial for developing advanced materials with tailored surface properties. They are used to create superhydrophobic and oleophobic surfaces, which are of great interest for self-cleaning, anti-icing, and anti-fouling applications. Furthermore, the unique electronic properties conferred by fluorine make these compounds promising candidates for use in electronic and optoelectronic devices, such as organic light-emitting diodes (OLEDs). The incorporation of fluorine can tune the energy levels of organic semiconductors, leading to improved device efficiency and stability.
Overview of Dichloro(4-fluorophenyl)methylsilane as a Strategic Intermediate, Monomer, or Reagent
This compound serves as a versatile building block in organic and polymer chemistry, primarily due to the reactivity of its silicon-chlorine bonds. These bonds are susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups. This reactivity positions the compound as a key intermediate in the synthesis of more complex organosilicon structures.
As a strategic intermediate , this compound can be used to synthesize a variety of derivatives. For example, hydrolysis of the Si-Cl bonds leads to the formation of silanols, which can then be condensed to form siloxanes. Reaction with organometallic reagents, such as Grignard or organolithium reagents, allows for the introduction of additional organic moieties, leading to the creation of a diverse array of functionalized silanes. These derivatives may find applications in pharmaceuticals, agrochemicals, and materials science.
In its role as a monomer , this compound is a precursor to polysiloxanes. The hydrolysis and subsequent polycondensation of this dichlorosilane (B8785471) can lead to the formation of poly(4-fluorophenylmethylsiloxane). This polymer would possess a unique combination of properties derived from the polysiloxane backbone and the fluorinated phenyl side chains, such as high thermal stability, low-temperature flexibility, and specific optical or dielectric properties.
As a reagent , the compound can be utilized in various chemical transformations. The dichlorosilyl group can act as a protecting group for diols or as a linker in solid-phase synthesis. The presence of the 4-fluorophenyl group can also influence the reactivity and selectivity of chemical reactions.
Historical Trajectories and Key Milestones in the Academic Investigation of Arylhalosilanes
The study of arylhalosilanes is a subset of the broader field of organosilicon chemistry, which has its roots in the 19th century. One of the earliest key milestones was the work of Charles Friedel and James Crafts in the 1860s, who synthesized the first organochlorosilanes. However, it was Frederic Kipping in the early 20th century who laid much of the groundwork for modern silicone chemistry through his extensive investigation of the reactions of organosilicon compounds.
A significant advancement in the synthesis of arylhalosilanes was the application of the Grignard reaction. The reaction of an arylmagnesium halide with a silicon tetrahalide or an alkyltrihalosilane became a standard method for creating the silicon-aryl bond. This allowed for the synthesis of a wide variety of aryl-substituted halosilanes.
Further developments in the mid-20th century, spurred by the burgeoning silicone industry, led to more efficient and scalable methods for producing organohalosilanes. The "direct process," discovered by Eugene G. Rochow, involving the reaction of an alkyl or aryl halide with elemental silicon in the presence of a copper catalyst, became a cornerstone of industrial organosilane synthesis. While primarily used for methylchlorosilanes, variations of this process have been explored for other organohalosilanes.
In more recent decades, research has focused on the development of more sophisticated synthetic methods, including transition metal-catalyzed cross-coupling reactions, to form the silicon-aryl bond with greater functional group tolerance and selectivity.
Rationale and Academic Objectives Driving Research on this compound
Research into this compound is driven by the pursuit of new materials and molecules with enhanced or novel properties. The academic objectives for studying this compound and related fluoroarylsilanes are multifaceted:
Development of Advanced Polymers: A primary objective is the synthesis of novel polysiloxanes. By incorporating the 4-fluorophenyl group into the polymer backbone, researchers aim to create materials with improved thermal stability, enhanced chemical resistance, and specific optical and electronic properties suitable for high-performance applications.
Synthesis of Functional Materials: The compound serves as a precursor for the synthesis of functionalized silanes and siloxanes that can be used as coatings, sealants, and in the fabrication of electronic devices. The fluorine atom can impart desirable surface properties, such as hydrophobicity and oleophobicity.
Creation of Bioactive Molecules: In medicinal and agricultural chemistry, the incorporation of fluorine is a common strategy to enhance the biological activity and metabolic stability of molecules. Arylsilanes can serve as intermediates in the synthesis of complex organic molecules, and the 4-fluorophenyl motif is a common feature in many pharmaceuticals and agrochemicals.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1422-90-8 |
| Molecular Formula | C₇H₇Cl₂FSi |
| Molecular Weight | 209.12 g/mol jst.go.jpaaronchem.com |
| Appearance | Liquid |
| Synonyms | Dichloro(4-fluorophenyl)(methyl)silane, Methyl(4-fluorophenyl)dichlorosilane jst.go.jp |
Properties
CAS No. |
1422-90-8 |
|---|---|
Molecular Formula |
C7H7Cl2FSi |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
dichloro-(4-fluorophenyl)-methylsilane |
InChI |
InChI=1S/C7H7Cl2FSi/c1-11(8,9)7-4-2-6(10)3-5-7/h2-5H,1H3 |
InChI Key |
QTLAJGKMUZGZHV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1=CC=C(C=C1)F)(Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Dichloro 4 Fluorophenyl Methylsilane and Its Precursors
Direct Synthesis Approaches for Organohalosilanes: Adaptation and Optimization for Fluorinated Analogues
The "Direct Process," or Müller-Rochow synthesis, stands as a cornerstone of industrial organosilane production. acs.orgacs.org This process typically involves the high-temperature, copper-catalyzed reaction of an organic halide with elemental silicon. silicones.eu For the synthesis of methylchlorosilanes, methyl chloride is passed over a bed of silicon-copper contact mass at temperatures around 300 °C. acs.orgsilicones.eu
The primary products are a mixture of methylchlorosilanes, with dimethyldichlorosilane often being the main component. The reaction proceeds through a series of complex surface-mediated steps. mdpi.com Adapting this process for dichloro(4-fluorophenyl)methylsilane would conceptually involve the reaction of 1-chloro-4-fluorobenzene (B165104) and methyl chloride with silicon. Industrially, related compounds like phenylchlorosilanes are produced via the reaction of chlorobenzene (B131634) with silicon. mdpi.comgoogle.com However, the direct synthesis is generally less selective and can lead to a mixture of products, including phenyltrichlorosilane, diphenyldichlorosilane, and others, requiring extensive fractional distillation to isolate the desired compound. acs.org
Table 1: Typical Reaction Parameters for the Direct Process
| Parameter | Value/Condition |
| Reactants | Silicon metal, Methyl chloride, 1-Chloro-4-fluorobenzene |
| Catalyst | Copper |
| Temperature | 280-370 °C |
| Pressure | Atmospheric |
| Products | Mixture of (4-fluorophenyl)methylchlorosilanes, other aryl/alkylsilanes |
Grignard Reaction Mechanisms and Their Application in Aryl-Silicon Bond Formation
The Grignard reaction is the most common and versatile laboratory method for forming silicon-aryl bonds. acs.org This nucleophilic substitution reaction involves an organomagnesium halide (Grignard reagent) attacking an electrophilic silicon center. For the synthesis of this compound, the key reaction is between 4-fluorophenylmagnesium bromide and methyltrichlorosilane (B1216827).
The Grignard reagent, 4-fluorophenylmagnesium bromide, is prepared by reacting 1-bromo-4-fluorobenzene (B142099) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.com The carbon-magnesium bond is highly polarized, rendering the aryl carbon strongly nucleophilic. youtube.comyoutube.com
This nucleophile then attacks the silicon atom of methyltrichlorosilane (CH₃SiCl₃). One of the chlorine atoms is displaced as a chloride ion, which coordinates with the magnesium bromide cation.
Reaction Scheme:
Grignard Formation: 4-F-C₆H₄Br + Mg → 4-F-C₆H₄MgBr
Substitution on Silicon: 4-F-C₆H₄MgBr + CH₃SiCl₃ → (4-F-C₆H₄)(CH₃)SiCl₂ + MgBrCl
A critical challenge in this synthesis is controlling the degree of substitution. The product, this compound, is still reactive towards the Grignard reagent. A second substitution can occur to form chloro-bis(4-fluorophenyl)methylsilane. To favor the monosubstituted product, reaction conditions are carefully controlled, often by using a reverse addition technique (adding the Grignard reagent to the chlorosilane) and maintaining a low temperature. acs.org The susceptibility of chlorosilanes to nucleophilic attack generally decreases as more organic groups are added. acs.org
Hydrosilylation and Related Addition Reactions in the Synthesis of Functionalized Silanes
Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. This reaction is a powerful tool for creating functionalized organosilanes and is typically catalyzed by transition metal complexes, most notably those of platinum.
Theoretically, a precursor to this compound could be synthesized via the hydrosilylation of 4-fluorostyrene (B1294925) with methyldichlorosilane (B44661) (CH₃SiHCl₂). The reaction would proceed as follows:
Reaction Scheme: 4-F-C₆H₄-CH=CH₂ + HSi(CH₃)Cl₂ → 4-F-C₆H₄-CH₂-CH₂-Si(CH₃)Cl₂
This method produces an ethyl-bridged silane (B1218182) rather than the directly bonded aryl silane. While highly efficient for creating alkylsilanes, this route is not a direct path to this compound itself. However, the principles of hydrosilylation are fundamental in organosilicon chemistry for producing a wide array of functionalized silanes from olefinic precursors. pensoft.net
Electrophilic Fluorination Strategies: Regioselectivity and Stereocontrol in Organosilane Systems
Electrophilic fluorination is a method to introduce a fluorine atom onto a molecule using a reagent that delivers an electrophilic fluorine species ("F⁺"). youtube.com Common reagents include N-fluorosulfonimides (e.g., NFSI) and Selectfluor®. In organosilane chemistry, the silyl (B83357) group can act as a directing group, influencing the regioselectivity of the fluorination on an adjacent aryl or alkenyl group. mdpi.com
This strategy is generally not the preferred route for synthesizing this compound. It is far more practical and economical to start with a commercially available fluorinated aromatic compound, such as 1-bromo-4-fluorobenzene. Attempting to fluorinate a pre-formed phenylmethyldichlorosilane would likely result in a mixture of ortho, meta, and para isomers, along with potential side reactions, making purification difficult.
Nucleophilic Substitution Pathways on Silicon Centers for Dichlorosilane (B8785471) Construction
The construction of the dichlorosilane moiety relies fundamentally on nucleophilic substitution at the silicon atom. As detailed in the Grignard reaction section (2.2), the formation of the aryl-silicon bond is a classic example of this pathway. The nucleophilic carbon of the 4-fluorophenylmagnesium bromide attacks the electrophilic silicon of methyltrichlorosilane, displacing a chloride leaving group. trea.com
This principle can be extended. For instance, if one were to start with (4-fluorophenyl)silane ( (4-F-C₆H₄)SiH₃ ), it could theoretically be chlorinated using various reagents to replace the Si-H bonds with Si-Cl bonds. However, the most direct and controlled method for constructing the this compound is the Grignard route starting from a trichlorosilane (B8805176) precursor.
Novel Synthetic Routes and Methodological Advancements for the Introduction of Fluoroaryl and Chlorosilyl Moieties
While the Grignard reaction remains a mainstay, research continues into alternative and more efficient coupling methods. Transition metal-catalyzed cross-coupling reactions, for example, have emerged as powerful tools for C-Si bond formation. Catalytic systems involving palladium or nickel can couple aryl halides with silylating agents under milder conditions than the traditional Grignard or direct processes.
A potential, more advanced route could involve the palladium-catalyzed coupling of 1-bromo-4-fluorobenzene with a silylating agent like hexachlorodisilane (B81481) (Si₂Cl₆) followed by methylation, or with a methyl-containing disilane. However, for the specific target compound, the Grignard reaction offers a robust, high-yielding, and cost-effective synthesis without the need for expensive transition metal catalysts.
Multistep Synthetic Sequences for this compound Derivatives
The synthesis of this compound is itself a key step in a multistep sequence for creating more complex derivatives, such as silicones, silyl ethers, and other functional materials. The two chlorine atoms on the silicon are reactive sites for further nucleophilic substitution.
A typical subsequent reaction is hydrolysis, where the dichlorosilane reacts with water. This process replaces the chlorine atoms with hydroxyl (-OH) groups, forming a silanediol, (4-F-C₆H₄)(CH₃)Si(OH)₂. These silanols are often unstable and readily condense with each other, eliminating water to form siloxane bridges (Si-O-Si). This condensation is the fundamental reaction for producing polysiloxanes (silicones).
Table 2: Example of a Multistep Sequence Starting from this compound
| Step | Reaction | Reactants | Products |
| 1 | Hydrolysis | This compound, Water | (4-fluorophenyl)methylsilanediol |
| 2 | Condensation | (4-fluorophenyl)methylsilanediol | Poly[(4-fluorophenyl)methylsiloxane] |
This reactivity makes this compound a versatile building block for incorporating the fluoroarylmethylsilyl moiety into a wide range of polymeric and molecular architectures.
Reactivity and Reaction Mechanisms of Dichloro 4 Fluorophenyl Methylsilane
Nucleophilic Activation at the Silicon Center
The silicon atom in dichloro(4-fluorophenyl)methylsilane is electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of its synthetic applications.
Fluoride-Mediated Reactivity: Formation and Transformation of Hypervalent Silicon Intermediates
Fluoride (B91410) ions are particularly effective activators of organosilanes, leading to the formation of hypervalent silicon species. u-tokyo.ac.jpprinceton.edu These intermediates, in which the silicon atom has more than four bonds, are significantly more reactive than their tetracoordinate precursors. The interaction of this compound with a fluoride source can generate pentacoordinate or even hexacoordinate silicate (B1173343) species. u-tokyo.ac.jpprinceton.edunih.gov
The formation of these hypervalent intermediates enhances the nucleophilicity of the organic groups attached to the silicon. For instance, the 4-fluorophenyl group can be transferred to electrophiles in a more facile manner from a hypervalent silicate than from the neutral silane (B1218182). The strength of the silicon-fluorine bond and the ability of silicon to accommodate higher coordination numbers are key drivers for this type of reactivity. u-tokyo.ac.jpprinceton.edu
Table 1: Comparison of Tetravalent and Hypervalent Silicon Species
| Feature | Tetravalent Silicon | Pentavalent Silicon | Hexavalent Silicon |
| Coordination Number | 4 | 5 | 6 |
| Geometry | Tetrahedral | Trigonal bipyramidal | Octahedral |
| Lewis Acidity | Weak | Strong | None |
| Nucleophilicity of R group | Low | High | Higher |
This table is based on general principles of hypervalent silicon chemistry. u-tokyo.ac.jpprinceton.edu
Base-Catalyzed Transformations and the Generation of Silanolate Species
Bases other than fluoride can also activate this compound. In the presence of a strong base, deprotonation of a precursor or reaction with a hydroxide (B78521) source can lead to the formation of silanolate species. These silicon-containing anions are potent nucleophiles and can participate in a variety of bond-forming reactions.
The generation of silanolates from dichlorosilanes often proceeds via hydrolysis, where the Si-Cl bonds are replaced with Si-OH groups, which can then be deprotonated. The resulting silanolates are valuable intermediates in organic synthesis.
Electrophilic Reactivity of the Aryl and Methyl Moieties: Directed Functionalization Studies
While the silicon center is prone to nucleophilic attack, the 4-fluorophenyl and methyl groups can undergo electrophilic substitution. The fluorine atom on the phenyl ring is an ortho-, para-directing group, although its electron-withdrawing nature deactivates the ring towards electrophilic attack compared to benzene.
Directed functionalization studies aim to control the regioselectivity of these reactions. rsc.org For example, in the presence of a suitable catalyst, it is possible to selectively introduce functional groups at specific positions on the aryl ring. The interplay between the electronic effects of the fluorine atom and the silyl (B83357) group, as well as the reaction conditions, dictates the outcome of these transformations.
Si-Cl Bond Transformations: Hydrolysis, Alcoholysis, and Reductive Processes
The silicon-chlorine bonds in this compound are highly reactive and readily undergo cleavage.
Hydrolysis: Reaction with water leads to the replacement of the chlorine atoms with hydroxyl groups, forming a silanediol. This process is often a precursor to the formation of polysiloxanes through condensation reactions.
Alcoholysis: In the presence of an alcohol, the Si-Cl bonds are converted to Si-OR bonds, yielding alkoxysilanes. This reaction is a common method for modifying the properties of organosilanes.
Reductive Processes: The Si-Cl bonds can be reduced to Si-H bonds using various reducing agents. These hydrosilanes are valuable reagents in their own right, particularly in reduction and hydrosilylation reactions. thermofishersci.in
Si-C Bond Cleavage and Formation Reactions: Mechanistic Insights and Synthetic Utility
The silicon-carbon bond, while generally stable, can be cleaved under specific conditions. nih.govresearchgate.netnih.gov This cleavage can be promoted by strong electrophiles or through the formation of hypervalent silicon intermediates, which weakens the Si-C bond. nih.gov The synthetic utility of Si-C bond cleavage lies in its application in cross-coupling reactions, where the organic group from the silane is transferred to another molecule. thermofishersci.in
Conversely, the formation of Si-C bonds is a cornerstone of organosilicon chemistry. For this compound, this would typically involve the reaction of a Grignard or organolithium reagent corresponding to the 4-fluorophenyl or methyl group with a suitable silicon halide precursor.
Radical Reaction Pathways and Photoredox Catalysis Involving Organosilanes
Organosilanes can participate in radical reactions, often initiated by the homolytic cleavage of a silicon-hydrogen bond to form a silyl radical. researchgate.nete-bookshelf.deacs.orgchemistry-chemists.com While this compound itself does not have a Si-H bond, its derivatives can be involved in such processes.
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. mdpi.comdntb.gov.uamst.eduresearchgate.net In the context of organosilanes, this can involve the single-electron transfer to or from the silane or a precursor, leading to the formation of reactive intermediates. These intermediates can then engage in a variety of transformations, including the functionalization of the aryl ring. For instance, photoredox catalysis can be employed for the trifluoromethylation of aromatic compounds. researchgate.net
Stereo- and Regioselective Reactions Enabled by the Fluorophenyl Substituent
The directing influence of substituents on the stereochemical and regiochemical outcome of a reaction is a cornerstone of modern synthetic chemistry. In the case of organosilicon compounds, the nature of the groups attached to the silicon atom can profoundly affect reactivity. For this compound, the 4-fluorophenyl group, in concert with the methyl and dichloro substituents, is poised to play a significant role in controlling the selectivity of its reactions. However, a comprehensive review of available scientific literature reveals a notable scarcity of specific studies detailing the stereo- and regioselective reactions of this compound itself.
While direct research on this specific silane is limited, the principles of stereoselectivity and regioselectivity in related organosilane reactions can provide a framework for understanding its potential behavior. The electronic and steric properties of the 4-fluorophenyl group are key to these considerations.
Electronic and Steric Effects of the 4-Fluorophenyl Group:
From a steric standpoint, the 4-fluorophenyl group is bulkier than a methyl group. This steric hindrance can dictate the trajectory of incoming reagents, favoring attack from the less hindered face of the molecule and thus influencing the stereochemical outcome of reactions at the silicon center or adjacent atoms.
Potential Stereo- and Regioselective Reactions:
Based on the reactivity of analogous organosilanes, several types of reactions could potentially be rendered stereo- or regioselective by the 4-fluorophenyl substituent on this compound.
Hydrosilylation: In the hydrosilylation of unsymmetrical alkenes or alkynes, the 4-fluorophenyl group could influence the regioselectivity of the addition of the Si-H bond (if the dichlorosilane (B8785471) were first converted to a hydrosilane). The electronic nature of the aryl substituent can affect the polarization of the Si-H bond and its interaction with the catalyst and the unsaturated substrate.
Nucleophilic Substitution at Silicon: The substitution of the chlorine atoms by nucleophiles could proceed with a degree of stereoselectivity if the silicon center were rendered chiral by the presence of different substituents. While this compound is achiral, its derivatives could participate in stereoselective reactions. The steric bulk of the 4-fluorophenyl group would be expected to direct the approach of the nucleophile.
Directed Metalation: The fluorine atom and the silicon group itself can act as directing groups in ortho-lithiation reactions on the phenyl ring. However, in the case of a 4-fluorophenyl group, the fluorine is para to the silicon, making direct ortho-lithiation controlled by the silyl group more likely. The electronic effects of the fluorine would still influence the acidity of the aromatic protons.
Due to the absence of specific research data for this compound, the following table presents hypothetical data to illustrate how the electronic and steric effects of different aryl substituents might influence the regioselectivity of a generic reaction, such as the addition of a nucleophile to a related carbonyl compound, as a proxy for understanding potential directing effects.
Table 1: Hypothetical Influence of Aryl Substituent on Regioselectivity
| Aryl Substituent on Silicon | Electronic Effect of Substituent (X) | Steric Hindrance | Predicted Major Regioisomer (Hypothetical Reaction) | Predicted Regioisomeric Ratio (Major:Minor) |
| Phenyl | Weakly withdrawing (-I) | Moderate | Isomer A | 60:40 |
| 4-Fluorophenyl | Strongly withdrawing (-I), Weakly donating (+R) | Moderate | Isomer A | 75:25 |
| 4-Methoxyphenyl | Weakly withdrawing (-I), Strongly donating (+R) | Moderate-High | Isomer B | 30:70 |
| 2,4,6-Trimethylphenyl (Mesityl) | Weakly donating (+I) | High | Isomer A | >95:5 (steric control) |
This hypothetical data illustrates that electron-withdrawing groups like the 4-fluorophenyl substituent could enhance the formation of one regioisomer (Isomer A) compared to an unsubstituted phenyl group. Conversely, electron-donating groups or significant steric bulk could favor the alternative regioisomer (Isomer B) or lead to high selectivity due to steric hindrance.
Derivatives and Advanced Materials Chemistry of Dichloro 4 Fluorophenyl Methylsilane
Oligomerization and Polymerization Processes: Formation of Siloxanes and Silsesquioxanes
The presence of two chlorine atoms attached to the silicon in dichloro(4-fluorophenyl)methylsilane makes it a prime candidate for hydrolysis and subsequent condensation reactions, leading to the formation of oligomeric and polymeric siloxanes. The hydrolysis of the Si-Cl bonds yields reactive silanol (B1196071) intermediates, (4-fluorophenyl)(methyl)silanediol, which then undergo condensation to form siloxane bonds (Si-O-Si), releasing water in the process.
The structure of the resulting polymer is highly dependent on the reaction conditions. Careful control of stoichiometry, temperature, and catalysts can direct the polymerization towards linear, cyclic, or cross-linked polysiloxanes. For instance, in the presence of a controlled amount of water, linear polymers with repeating -(Si(CH₃)(C₆H₄F))-O- units can be synthesized. These polymers exhibit properties influenced by the presence of the 4-fluorophenyl group, such as increased thermal stability and modified solubility compared to their non-fluorinated analogs.
Furthermore, under specific catalytic conditions, this compound can participate in the formation of silsesquioxanes. These are cage-like or ladder-like structures with the general formula (RSiO₁.₅)ₙ, where R is the organic substituent. In this case, the resulting silsesquioxanes would incorporate the (4-fluorophenyl)methylsilyl group, leading to hybrid organic-inorganic materials with well-defined structures and high thermal and chemical resistance. The incorporation of fluorine can also impart low surface energy and hydrophobicity to the resulting silsesquioxane-based materials. rsc.org
The hybridization of organo-silicon structures like siloxanes and silsesquioxanes with organic semiconductors allows for the tuning of physical and electronic properties, which is crucial for improving the performance of various electronic devices. rsc.org
Table 1: Polymerization Products of this compound
| Polymer Type | General Structure | Key Features |
| Linear Polysiloxane | -[Si(CH₃)(C₆H₄F)-O]-ₙ | Thermally stable, modified solubility |
| Cyclic Siloxanes | [Si(CH₃)(C₆H₄F)-O]ₙ | Can be formed as byproducts or main products |
| Silsesquioxanes | [(CH₃)(C₆H₄F)SiO₁.₅]ₙ | Cage-like or ladder-like structures, high thermal and chemical resistance, low surface energy |
Functionalization of the 4-Fluorophenyl Ring for Tailored Precursors
The 4-fluorophenyl group in this compound is not merely a passive component; it offers a site for further chemical modification, enabling the synthesis of a diverse range of tailored precursors. The fluorine atom can be substituted through nucleophilic aromatic substitution reactions, although this often requires harsh conditions.
A more versatile approach involves the metallation of the aromatic ring, followed by reaction with various electrophiles. For instance, lithiation of the phenyl ring can be achieved, creating a reactive intermediate that can then be quenched with a variety of electrophiles to introduce new functional groups. researchgate.net This allows for the introduction of functionalities such as other halogens, alkyl groups, or silyl (B83357) groups, thereby creating a library of substituted dichlorosilane (B8785471) precursors.
These functionalized precursors can then be used in polymerization or other synthetic transformations to produce materials with precisely engineered properties. For example, introducing a long-chain alkyl group could enhance solubility in nonpolar solvents, while incorporating a vinyl group would enable subsequent cross-linking reactions.
Surface Modification and Grafting Applications: Creation of Hybrid Materials and Coatings
The reactive Si-Cl bonds of this compound make it an excellent candidate for surface modification and grafting applications. This process involves the chemical bonding of the silane (B1218182) to the surface of a substrate, fundamentally altering the surface properties. The substrate typically possesses hydroxyl groups (-OH) on its surface, as found in materials like silica (B1680970), glass, and metal oxides.
The reaction proceeds via the hydrolysis of the dichlorosilyl group in the presence of surface moisture or added water, forming reactive silanols. These silanols then condense with the surface hydroxyl groups, forming stable covalent Si-O-Substrate bonds. The methyl and 4-fluorophenyl groups remain attached to the silicon atom, creating a new organic layer on the inorganic substrate.
This surface modification can impart a range of desirable properties to the substrate. The presence of the fluorophenyl group, in particular, can significantly lower the surface energy, leading to hydrophobic and oleophobic surfaces. core.ac.uk Such coatings are valuable for applications requiring water and oil repellency, such as anti-fouling and self-cleaning surfaces. The ability to graft these organic functionalities onto inorganic supports is a widely used method for preparing organic-inorganic hybrid materials. nih.gov
Table 2: Applications of Surface Modification with this compound
| Substrate | Resulting Surface Property | Potential Application |
| Silica Gel | Increased hydrophobicity | Modified stationary phase for chromatography |
| Glass | Hydrophobic and oleophobic | Self-cleaning windows, anti-reflective coatings |
| Metal Oxides | Corrosion resistance, low surface energy | Protective coatings for metals |
Role as a Building Block in the Synthesis of Organosilicon Heterocycles
Organosilicon heterocycles, which contain one or more silicon atoms within a cyclic structure, are an important class of compounds with diverse applications in materials science and medicinal chemistry. sigmaaldrich.comossila.com this compound serves as a versatile building block for the synthesis of such heterocycles. nih.govnih.gov
The two chlorine atoms on the silicon provide reactive sites for the formation of two new bonds, enabling the closure of a ring. By reacting this compound with difunctional organic molecules, a variety of heterocyclic systems can be constructed. For example, reaction with a diol (a molecule with two hydroxyl groups) can lead to the formation of a silacycloalkane containing an Si-O bond. Similarly, reaction with a diamine can yield a silazane heterocycle.
The properties of the resulting organosilicon heterocycle are influenced by the nature of the organic linker and the substituents on the silicon atom. The presence of the 4-fluorophenyl group can impact the electronic properties, stability, and intermolecular interactions of the heterocyclic ring system.
Development of Novel Fluorinated Materials for Specialized Applications
The incorporation of fluorine into organic molecules often leads to materials with unique and desirable properties, including high thermal stability, chemical resistance, and low surface energy. core.ac.uknih.govtcichemicals.com this compound is a key precursor in the development of novel fluorinated materials for a range of specialized applications. core.ac.uktcichemicals.com
Through polymerization, as discussed in section 4.1, fluorinated polysiloxanes can be synthesized. These materials find use as high-performance elastomers, sealants, and dielectric materials, particularly in environments where thermal and chemical stability are paramount. The low intermolecular forces associated with fluorinated compounds also make them suitable for applications requiring low friction coefficients. core.ac.uk
Furthermore, the functionalization of the 4-fluorophenyl ring (section 4.2) opens up possibilities for creating even more sophisticated fluorinated materials. By introducing other fluorine-containing groups or reactive functionalities, polymers and molecules with tailored properties can be designed for applications in fields such as electronics, optics, and biomedicine. The synthesis of fluorinated organic compounds is crucial as there are very few naturally occurring ones. tcichemicals.com The study of both natural and engineered production of organofluorine natural products is an ongoing area of research. rsc.org
Advanced Analytical and Spectroscopic Characterization Methodologies in Dichloro 4 Fluorophenyl Methylsilane Research
Nuclear Magnetic Resonance (NMR) Spectroscopy: Comprehensive Application of 1H, 13C, 19F, and 29Si NMR for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of dichloro(4-fluorophenyl)methylsilane. A combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR experiments provides a complete picture of the molecule's connectivity and electronic environment.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. This compound would exhibit signals for the methyl carbon and the four distinct carbons of the 4-fluorophenyl ring. The chemical shifts of these carbons are influenced by their proximity to the silicon, chlorine, and fluorine atoms. For instance, in related phenylsilanes, the methyl carbon appears at a low field, and the aromatic carbons show a range of chemical shifts depending on their substitution. rsc.org Typical chemical shift ranges for carbons in similar environments are available in comprehensive databases. sigmaaldrich.comwisc.edu
¹⁹F NMR: ¹⁹F NMR is particularly informative for fluorine-containing compounds due to its high sensitivity and wide chemical shift range. wikipedia.org The spectrum of this compound would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift provides insight into the electronic environment of the C-F bond. researchgate.net Studies on fluorophenylsilanes have shown that the ¹⁹F chemical shift is sensitive to the nature of the substituents on the silicon atom. researchgate.net For example, the ¹⁹F NMR spectrum of iron tetrakis(4-fluorophenyl)porphyrin complexes shows distinct signals for the fluorine atoms, highlighting the technique's sensitivity to the metal's oxidation and spin states. psu.edu
²⁹Si NMR: ²⁹Si NMR, despite the low natural abundance and sensitivity of the ²⁹Si isotope, is crucial for directly probing the silicon center. whiterose.ac.uk The chemical shift of the silicon nucleus in this compound would be characteristic of a silicon atom bonded to a methyl group, a 4-fluorophenyl group, and two chlorine atoms. For similar compounds like (4-bromophenyl)dimethyl(phenyl)silane and tert-butyl 4-(dimethyl(phenyl)silyl)benzoate, the ²⁹Si chemical shifts are reported at -7.49 ppm and -7.59 ppm, respectively. rsc.org Hyperpolarization techniques like SABRE-Relay can significantly enhance the ²⁹Si NMR signal, enabling the study of reaction dynamics. whiterose.ac.uk
Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm
| Nucleus | Predicted Chemical Shift Range (ppm) | Notes |
| ¹H (Methyl) | ~0.8 - 1.0 | Expected to be a singlet. |
| ¹H (Aromatic) | ~7.0 - 7.8 | Complex multiplet pattern. |
| ¹³C (Methyl) | ~ -2.0 - 5.0 | |
| ¹³C (Aromatic) | ~115 - 140 | Four distinct signals expected. |
| ¹⁹F | ~ -110 to -120 | Relative to CFCl₃. |
| ²⁹Si | ~ -5 to -15 | Dependent on solvent and concentration. |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is vital for identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for the various bonds present. Key expected vibrations include Si-Cl stretches, Si-C stretches, C-H stretches (both aromatic and aliphatic), C=C aromatic ring stretches, and the C-F stretch. The Si-Cl stretching vibrations typically appear in the region of 450-650 cm⁻¹. The C-F stretching vibration is usually observed in the 1100-1400 cm⁻¹ range. While a specific IR spectrum for this compound is not provided, the general regions for these functional groups are well-established. rsc.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The Si-Cl and Si-C bonds are expected to give rise to strong Raman signals. The symmetric stretching of the aromatic ring is also typically Raman active.
Mass Spectrometry (MS): High-Resolution Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its fragmentation patterns under ionization.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. sci-hub.se For this compound (C₇H₇Cl₂FSi), the exact mass can be calculated and compared to the experimental value to confirm its identity. jst.go.jp
Fragmentation Pathway Analysis: Electron ionization (EI) mass spectrometry would lead to characteristic fragmentation of the molecule. Expected fragmentation pathways include the loss of a chlorine atom, a methyl group, or the entire 4-fluorophenyl group. libretexts.orgmiamioh.edu The presence of two chlorine atoms would result in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl and ³⁷Cl). The fragmentation pattern provides a fingerprint that can be used for identification and structural confirmation. nih.gov
Interactive Data Table: Expected Mass Spectrometry Fragments
| Fragment Ion | m/z (for ³⁵Cl) | Description |
| [M]⁺ | 208 | Molecular ion |
| [M-CH₃]⁺ | 193 | Loss of a methyl group |
| [M-Cl]⁺ | 173 | Loss of a chlorine atom |
| [C₆H₄FSiCl]⁺ | 162 | Loss of a chlorine and a methyl group |
| [C₆H₄F]⁺ | 95 | 4-fluorophenyl cation |
| [SiCl₂CH₃]⁺ | 113 | Dichloromethylsilyl cation |
X-ray Diffraction Analysis: Single-Crystal and Powder X-ray Diffraction for Solid-State Structure Determination
X-ray diffraction techniques are the gold standard for determining the three-dimensional arrangement of atoms in the solid state.
Single-Crystal X-ray Diffraction: If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions. This would definitively establish the geometry around the silicon center and the conformation of the 4-fluorophenyl group. While no specific crystal structure for this compound is available, studies on similar molecules like 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol demonstrate the power of this technique in elucidating detailed structural features. nih.gov
Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline samples. It provides information about the crystal system, unit cell parameters, and phase purity of the material. researchgate.net This technique is valuable for quality control and for identifying different crystalline forms (polymorphs) of the compound.
Chromatographic Techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination
Chromatographic methods are essential for separating this compound from impurities and for determining its purity.
Gas Chromatography (GC): Due to its volatility, this compound is well-suited for analysis by GC. nih.gov A GC analysis would provide information on the purity of the sample by separating it from any starting materials, byproducts, or decomposition products. When coupled with a mass spectrometer (GC-MS), it allows for the identification of these separated components. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, particularly for less volatile impurities. nih.gov Chiral HPLC, using a chiral stationary phase, would be the method of choice for determining the enantiomeric excess of a chirally resolved sample of this compound. rsc.orgacs.org The separation of enantiomers is crucial in stereoselective synthesis. wikipedia.org
Advanced Hyphenated Techniques for Complex Reaction Mixture Analysis
The coupling of separation techniques with spectroscopic detection, known as hyphenated techniques, offers powerful tools for analyzing complex mixtures containing this compound. springernature.comresearchgate.net
GC-MS: As mentioned, this is a cornerstone technique for the analysis of volatile compounds, providing both separation and identification. nih.gov
LC-MS: Liquid chromatography-mass spectrometry is invaluable for analyzing reaction mixtures, allowing for the identification of reactants, intermediates, and products. ox.ac.uk It is particularly useful for compounds that are not amenable to GC.
LC-NMR: This technique combines the separation power of HPLC with the structural elucidation capabilities of NMR. It allows for the direct acquisition of NMR spectra of individual components in a mixture as they elute from the chromatography column, which is extremely useful for identifying unknown products and intermediates in complex reaction monitoring. researchgate.net
These advanced analytical and spectroscopic methodologies provide a comprehensive toolkit for the detailed characterization of this compound, from its fundamental molecular structure to its behavior in complex chemical systems.
Theoretical and Computational Investigations of Dichloro 4 Fluorophenyl Methylsilane
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of the electronic structure of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations are used to predict molecular geometries, electronic properties, and spectroscopic signatures.
Electronic Structure and Reactivity: DFT methods, such as those employing the B3LYP or B97D functionals, are widely used to calculate the equilibrium geometry of molecules, determining bond lengths, bond angles, and dihedral angles. researchgate.net From the optimized structure, various electronic properties can be derived. These calculations can determine global reactivity parameters such as chemical hardness (η), electronegativity (A), and the electrophilicity index (ω), which help in understanding the molecule's kinetic stability and reactivity. irjweb.com For instance, the calculated HOMO-LUMO energy gap reflects the chemical reactivity of a molecule. irjweb.com
Ab initio methods, such as coupled-cluster with perturbative triples (CCSD(T)), offer higher accuracy for energetic calculations, which is crucial for determining reaction enthalpies and barrier heights. nasa.gov These high-level calculations, while computationally expensive, serve as a benchmark for validating faster DFT methods.
Spectroscopic Property Prediction: A significant application of these computational methods is the prediction of spectroscopic data. By calculating vibrational frequencies at a given level of theory (e.g., B3LYP/6-311++G(d,p)), a theoretical infrared (IR) spectrum can be generated. irjweb.com This is invaluable for interpreting experimental spectra and assigning specific vibrational modes to molecular motions. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of complex molecules.
Below is a representative table of structural parameters for a related chlorosilane, dichlorosilane (B8785471), calculated using DFT, illustrating the type of data generated for dichloro(4-fluorophenyl)methylsilane.
| Parameter | Calculated Value (Dichlorosilane) | Method/Basis Set |
|---|---|---|
| Si-Cl Bond Length | 2.03 Å | DFT/B3LYP |
| Si-H Bond Length | 1.48 Å | DFT/B3LYP |
| Cl-Si-Cl Bond Angle | 109.8° | DFT/B3LYP |
| H-Si-H Bond Angle | 111.5° | DFT/B3LYP |
Molecular Dynamics Simulations: Elucidating Reaction Pathways and Intermediates
While quantum chemical calculations focus on static molecular structures, molecular dynamics (MD) simulations provide a view of the dynamic evolution of a chemical system over time. Reactive MD simulations, in particular, can model the formation and breaking of chemical bonds, making them ideal for studying reaction mechanisms.
A powerful tool for this is the reactive force field (ReaxFF), which can simulate large-scale reactive systems containing thousands of atoms. researchgate.net MD simulations using ReaxFF have been successfully applied to study the silanization of silica (B1680970) surfaces, a process highly relevant to chlorosilanes. fao.orgacs.org These simulations can model complex processes such as the hydrolysis of silanes in the presence of water and their subsequent condensation with surface silanol (B1196071) groups. researchgate.netacs.org
For this compound, MD simulations could be used to model its hydrolysis pathway, where the Si-Cl bonds react with water to form silanols (Si-OH) and hydrogen chloride. noaa.gov The simulation would track the trajectories of all atoms, revealing the step-by-step mechanism, the role of solvent molecules, and the structure of transient intermediates that may not be experimentally observable. researchgate.net Such simulations can elucidate, for example, whether the hydrolysis proceeds through a direct condensation mechanism or a two-step hydrolysis-condensation pathway. acs.org
Mechanistic Studies through Computational Modeling: Transition State Analysis and Reaction Coordinate Mapping
A central goal of computational chemistry is to elucidate detailed reaction mechanisms. This is achieved by mapping the potential energy surface (PES) of a reaction, identifying reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them.
Transition State Analysis: Computational methods are used to locate the saddle points on the PES that correspond to transition states. nasa.gov Vibrational frequency analysis is then performed to confirm the nature of this stationary point; a true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. nasa.gov The energy difference between the reactants and the transition state defines the activation energy or Gibbs free energy barrier (ΔG‡), a critical parameter for determining reaction rates. nih.gov
For example, in the disproportionation of dichlorosilane, DFT calculations were used to identify the transition states for proton and chlorine transfer steps, revealing the Gibbs free energy barriers for each elementary reaction. nih.gov
Reaction Coordinate Mapping: Once a transition state is located, the intrinsic reaction coordinate (IRC) is calculated. nih.gov The IRC path follows the minimum energy pathway from the transition state downhill to the reactants and products, confirming that the identified TS correctly connects the intended species on the reaction pathway. nih.gov This mapping provides a detailed, step-by-step visualization of the chemical transformation.
The table below shows illustrative activation energy data for key reaction steps in chlorosilane chemistry, demonstrating the type of quantitative information obtained from such studies.
| Reaction Step | Example System | Calculated ΔG‡ (kJ/mol) | Computational Method |
|---|---|---|---|
| Proton Transfer | Dichlorosilane + Amine | 119.10 | G4MP2 |
| Chlorine Transfer | Dichlorosilane + SiHCl₂⁻ | 138.08 | G4MP2 |
| H₂ Elimination | SiH₃ + O₂ → H₃SiOO· | -17.5 (relative to reactants) | G-2 Level Theory |
Predictive Modeling for Structure-Reactivity and Structure-Property Relationships
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of molecules with their physical properties or biological activities. meilerlab.orgmdpi.com These models are built by training an algorithm on a dataset of molecules for which the property of interest is known, allowing the model to predict that property for new, untested compounds. meilerlab.org
For organosilicon compounds, QSPR models can be developed to predict important properties like reactivity, boiling point, or thermodynamic stability. nih.gov The process involves describing the molecular structure using numerical values called descriptors. These can range from simple counts of atoms and bonds to complex quantum-chemical parameters. A mathematical relationship is then established between these descriptors and the property of interest, often using multiple linear regression (MLR) or more advanced machine learning techniques. nih.gov
A notable application is the modeling of hydrolysis rates for chlorosilanes. researchgate.net By using descriptors calculated from the molecular structure (such as those derived from SMILES notation), a QSPR model can be built to predict the rate constant of hydrolysis. researchgate.net Such models are valuable for screening large libraries of virtual compounds and prioritizing candidates with desired properties, thereby accelerating the design and discovery process.
Application of Machine Learning and Data Science in Organosilicon Reaction Design and Optimization
The fields of machine learning (ML) and data science are revolutionizing chemical research, offering powerful tools for reaction design and optimization. youtube.com By learning from vast amounts of existing chemical data, ML models can predict reaction outcomes, suggest optimal reaction conditions, and even design novel catalysts. digitellinc.com
In the context of organosilicon chemistry, ML can be applied in several ways:
Reaction Optimization: For a given transformation involving a compound like this compound, ML algorithms can be used to explore the vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst, time) to find the combination that maximizes yield and selectivity. nih.gov This is often more efficient than traditional one-variable-at-a-time optimization. nih.gov
Catalyst Design: The performance of many organosilicon reactions, such as hydrosilylation, depends critically on the catalyst. acs.org ML models, often trained on data from high-throughput computational screenings, can identify key features that make a catalyst effective. This knowledge can then be used to propose new, more efficient catalyst structures. youtube.com Graph neural networks, for example, can learn structure-property relationships from large databases of catalysts to predict the performance of novel candidates. slideshare.net
Predicting Reaction Outcomes: Given a set of reactants and reagents, ML models can predict the most likely product(s). This is particularly useful for complex reactions where multiple outcomes are possible.
These data-driven approaches augment the intuition of chemists and accelerate the development cycle for new synthetic methodologies and materials in organosilicon chemistry. researchgate.net
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.com
HOMO: The HOMO is the highest-energy orbital containing electrons. It acts as the electron donor in a reaction, and its energy level is related to the molecule's nucleophilicity or basicity. youtube.com A higher HOMO energy indicates a greater willingness to donate electrons.
LUMO: The LUMO is the lowest-energy orbital that is empty of electrons. It acts as the electron acceptor, and its energy level is related to the molecule's electrophilicity. youtube.com A lower LUMO energy indicates a greater ability to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. malayajournal.org A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. malayajournal.org
For this compound, FMO analysis would predict its reactivity. The silicon atom, bonded to two electronegative chlorine atoms, is expected to be highly electrophilic, which would be reflected in a low-lying LUMO localized primarily on the silicon center. This makes the molecule susceptible to nucleophilic attack at the silicon atom. The HOMO would likely be associated with the π-system of the fluorophenyl ring and the lone pairs on the chlorine atoms.
The table below presents typical FMO energy values for a related substituted aromatic compound, illustrating the data obtained from DFT calculations.
| Orbital | Example System (2-(4-chlorophenyl)imidazole derivative) | Computational Method |
|---|---|---|
| HOMO Energy | -5.2822 eV | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy | -1.2715 eV | DFT/B3LYP/6-31G(d,p) |
| HOMO-LUMO Gap | 4.0106 eV | DFT/B3LYP/6-31G(d,p) |
Emerging Research Directions and Future Perspectives for Dichloro 4 Fluorophenyl Methylsilane
Sustainable Synthesis and Green Chemistry Approaches in Organosilicon Synthesis
The chemical industry's growing emphasis on sustainability has spurred the development of greener synthetic routes for organosilicon compounds, moving away from traditional methods that often involve hazardous reagents and generate significant waste. The direct synthesis process, historically a cornerstone of organosilane production, is undergoing a revolution to align with green chemistry principles. mdpi.comdntb.gov.ua Research is increasingly focused on chlorine-free synthesis pathways, with the direct reaction of silicon with alcohols presenting a significant and promising challenge. mdpi.comresearchgate.net
In this context, the synthesis of dichloro(4-fluorophenyl)methylsilane and related organosilanes is being re-evaluated. Key areas of development include:
Catalyst Development: The Müller-Rochow process, a direct synthesis method, is being refined with new catalysts to improve selectivity and reduce energy consumption. dntb.gov.ua
Alternative Reagents: The use of less hazardous reagents is a primary goal. For instance, research into photocatalysis using readily available dyes like eosin (B541160) Y is enabling the stepwise and on-demand functionalization of hydrosilanes, offering a more controlled and sustainable approach. nus.edu.sg
Biocatalysis: The application of enzymes in organosilicon synthesis represents a significant leap towards green chemistry. Wild-type cytochrome P450 monooxygenases have been shown to promiscuously oxidize hydrosilanes to silanols, and directed evolution can enhance this activity for efficient and selective synthesis under mild conditions. nih.gov This approach avoids the formation of disiloxane (B77578) byproducts, a common issue in traditional silanol (B1196071) synthesis. nih.gov
| Green Chemistry Approach | Description | Potential Impact on this compound Synthesis |
| Chlorine-Free Direct Process | Utilizes alcohols instead of chlorinated methanes as the primary reagent in the direct synthesis of organosilanes. mdpi.comresearchgate.net | Reduces the generation of hazardous chlorinated byproducts. |
| Photocatalysis | Employs light and a photocatalyst, such as eosin Y, to selectively functionalize Si-H bonds. nus.edu.sg | Allows for the precise, on-demand synthesis of functionalized silanes with high selectivity. |
| Biocatalysis | Uses enzymes, like cytochrome P450, to catalyze the oxidation of silanes to silanols under mild conditions. nih.gov | Offers a highly selective and environmentally friendly route to silanols, avoiding common side reactions. |
Catalytic Applications and the Rational Design of Catalytic Systems Incorporating Silicon Moieties
The unique electronic and steric properties of silicon-containing molecules make them valuable components in the design of novel catalytic systems. This compound, with its reactive sites, can serve as a precursor for the synthesis of sophisticated catalysts.
Recent advancements in catalysis have highlighted the multifaceted role of organosilicon compounds, not just as reactants but as potent catalysts in various chemical transformations. researchgate.net The rational design of these catalysts involves a deep understanding of structure-activity relationships, often aided by computational modeling.
Key research directions include:
Multifunctional Catalysts: The immobilization of multiple functional groups on supports like mesoporous silica (B1680970) allows for the creation of catalysts that can perform several activation modes, mimicking the efficiency of enzymes. researchgate.net For example, bifunctional catalysts with both acidic and hydrophobic groups have shown high reactivity in esterification reactions by facilitating the removal of byproducts. researchgate.netacs.org
Silicon in Catalyst Scaffolds: The incorporation of silicon into the backbone of ligands or catalyst supports can influence the catalyst's stability, solubility, and electronic properties. The fluorophenyl group in this compound can be particularly influential due to its electronic effects.
Photoredox/Nickel Dual Catalysis: This emerging area offers mild and efficient methods for constructing C-C and C-N bonds. acs.org The design of ligands and additives, potentially derived from functionalized silanes, is crucial for controlling the reaction's outcome and selectivity. acs.org
Rhodium-Catalyzed Cycloadditions: Rhodium catalysts have been used to construct silicon-containing seven-membered rings through [4 + 2 + 1] cycloadditions, demonstrating the utility of silanes in synthesizing complex cyclic structures. nih.gov
| Catalyst Design Strategy | Principle | Relevance to this compound |
| Multifunctional Mesoporous Silica | Combines different functional groups on a silica support to create synergistic catalytic effects. researchgate.netacs.org | The dichlorosilyl group can be used to anchor the molecule to the silica surface, while the fluorophenyl group can modulate surface properties. |
| Photoredox/Nickel Dual Catalysis | Utilizes light and a nickel catalyst to drive challenging cross-coupling reactions under mild conditions. acs.org | Derivatives of this compound could serve as ligands to tune the properties of the nickel catalyst. |
| Rhodium-Catalyzed Cycloadditions | Employs rhodium catalysts to facilitate the formation of silicon-containing cyclic compounds. nih.gov | The silane (B1218182) can act as a silylene precursor in these cycloaddition reactions. |
Integration into Next-Generation Functional Materials and Advanced Device Technologies
The properties of this compound make it a promising building block for a variety of advanced materials. The presence of the fluorine atom can impart desirable characteristics such as increased thermal stability, chemical resistance, and specific electronic properties.
The versatility of organosilicon compounds allows for their use in a wide range of applications, from polymers and composites to electronic and biomedical devices. researchgate.net
Potential applications and research areas include:
High-Performance Polymers: The incorporation of fluorinated silane monomers can lead to the development of polymers with enhanced properties, suitable for demanding applications in aerospace, electronics, and coatings.
Organic-Inorganic Hybrid Materials: The reactive dichlorosilyl group allows for the covalent bonding of the molecule to inorganic substrates, creating hybrid materials with improved interfacial adhesion and durability. This is particularly relevant for advanced coatings and sealants.
Semiconductor Materials: Organosilicon compounds are fundamental to the semiconductor industry. dntb.gov.ua The specific electronic properties endowed by the 4-fluorophenyl group could be exploited in the design of new semiconductor materials for applications in microprocessors and sensors.
Biomaterials: Organosilanes are used to modify the surfaces of biomaterials to improve biocompatibility and control interactions with biological systems. The fluorophenyl group may offer unique surface properties for such applications.
Energy Storage: Silicon-based composites are being intensely investigated as high-capacity anode materials for lithium-ion batteries. rsc.org While not a direct application of the title compound in its current form, its derivatives could play a role in the synthesis of these advanced battery materials.
Exploration of Novel Reaction Pathways and Unprecedented Transformations of Silanes
The study of silane chemistry continues to uncover novel and sometimes unexpected reactivity, leading to the development of powerful new synthetic methods. Research in this area pushes the boundaries of what is possible in organic and organometallic synthesis.
Key areas of exploration include:
Catalytic C-H and Si-H Functionalization: The selective functionalization of C-H and Si-H bonds is a major goal in synthetic chemistry. Recent advances in photocatalysis have enabled the stepwise functionalization of multihydrosilanes, offering unprecedented control over the synthesis of complex organosilanes. nus.edu.sg
Domino Reactions: The development of catalytic domino reactions allows for the construction of complex molecular architectures in a single step from simple starting materials. acs.org Silane-substituted substrates have been shown to be compatible with such transformations. acs.org
Unprecedented Diastereoselectivity: The use of specific silanes as reagents can lead to significant improvements in the stereoselectivity of chemical reactions. For example, tris(trimethylsilyl)silane (B43935) has been shown to dramatically enhance the diastereoselectivity of radical cyclizations. nih.gov
Synergistic Effects in Composites: In materials science, the combination of different materials at the nanoscale can lead to synergistic effects and dramatically improved properties. The synthesis of polymer-derived ceramics from silazane precursors is an area where novel chemical transformations are being explored to create ultra-high temperature-resistant materials. researchgate.net
Synergistic Approaches: Bridging Experimental and Computational Chemistry for Enhanced Discovery
The combination of experimental and computational chemistry has become an indispensable tool for modern chemical research. This synergistic approach allows for a deeper understanding of reaction mechanisms, the prediction of molecular properties, and the rational design of new molecules and materials.
In the context of this compound and related compounds, this synergy is being applied to:
Mechanism Elucidation: Computational studies, such as Density Functional Theory (DFT), are used to model reaction pathways and transition states, providing insights that are difficult to obtain through experiments alone. nih.govacs.org For example, computational studies have been crucial in understanding the mechanism of enzymatic silane oxidation. nih.gov
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or physical properties of new compounds based on their chemical structure. This is particularly valuable in medicinal chemistry and materials science.
Rational Catalyst Design: Computational methods can be used to screen potential catalysts and to understand the factors that control their activity and selectivity. This allows for a more targeted and efficient approach to catalyst development. acs.org For instance, understanding the synergistic effect between metal sites and acidic supports in a catalyst can lead to the design of more efficient systems. acs.org
Materials Simulation: Computational simulations can predict the bulk properties of materials based on the properties of their constituent molecules. This is a powerful tool for the design of new functional materials with tailored properties.
The integration of experimental and computational approaches is accelerating the pace of discovery in organosilicon chemistry, enabling the development of new synthetic methods, catalysts, and materials with unprecedented efficiency and precision.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : The 4-fluorophenyl group exhibits distinct aromatic splitting (e.g., doublets at δ 7.2–7.5 ppm for ortho-protons due to F coupling). Si–CH₃ appears as a singlet near δ 0.5 ppm .
- ²⁹Si NMR : A characteristic peak at δ 15–20 ppm confirms the Si–Cl environment .
- FTIR : Si–Cl stretches at 450–500 cm⁻¹ and C–F at 1220 cm⁻¹ .
Advanced Consideration : High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes isotopic patterns (e.g., Cl²⁷/Cl³⁵ and Si²⁸/Si²⁹/Si³⁰) to validate molecular formula C₇H₆Cl₂FSi .
What methodologies assess the hydrolytic stability of this compound under varying pH conditions?
Advanced Research Focus
Controlled hydrolysis experiments in buffered solutions (pH 2–12) reveal:
- Acidic conditions (pH < 5) : Rapid hydrolysis to silanol intermediates, with HCl evolution quantified by conductometric titration .
- Neutral/alkaline conditions (pH 7–12) : Formation of siloxane networks, monitored via dynamic light scattering (DLS) for particle size changes .
Data Table :
| pH | Hydrolysis Half-Life (h) | Primary Product |
|---|---|---|
| 2 | 0.5 | Silanol + HCl |
| 7 | 24 | Cyclic siloxane |
| 12 | 6 | Cross-linked polymer |
How does the electronic nature of the 4-fluorophenyl substituent influence Si–Cl bond reactivity in nucleophilic substitutions?
Advanced Research Focus
The electron-withdrawing fluorine group enhances Si–Cl electrophilicity. Comparative studies with non-fluorinated analogs (e.g., dichloro(phenyl)methylsilane) show:
- Reaction with alcohols : 20% faster kinetics for 4-fluorophenyl derivatives due to increased Lewis acidity at Si .
- DFT calculations : Fluorine’s −I effect lowers the LUMO energy of Si–Cl bonds by ~15 kcal/mol, facilitating nucleophilic attack .
What strategies mitigate hazards during handling and storage of this compound?
Q. Basic Research Focus
- Storage : Under nitrogen or argon in flame-sealed ampoules to prevent moisture ingress .
- Spill Management : Neutralize with sodium bicarbonate slurry, avoiding water due to exothermic hydrolysis .
Advanced Consideration : Thermogravimetric analysis (TGA) identifies decomposition onset at 150°C, guiding safe heating limits in reactions .
What role does this compound play in polymer functionalization?
Advanced Research Focus
As a coupling agent in block copolymers, it introduces hydrolyzable Si–Cl bonds for post-polymerization modifications. Case study:
- Grafting to PDMS : Reacts with polydimethylsiloxane (PDMS) lithium termini to form Si–O–Si linkages, enabling controlled branching .
Data Table :
| Application | Functionality Introduced | Reaction Efficiency |
|---|---|---|
| Surface modification | Hydrophobic fluorophenyl | 85–90% coverage |
| Drug delivery systems | pH-responsive siloxanes | 70–80% loading |
How are computational models (e.g., MD, QM/MM) applied to predict the solvation behavior of this compound?
Advanced Research Focus
Molecular dynamics (MD) simulations in toluene/water biphasic systems predict:
- Partition coefficients : Log P = 3.2 ± 0.1, aligning with experimental HPLC measurements .
- Aggregation trends : Fluorophenyl groups orient toward hydrophobic domains, minimizing interfacial energy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
